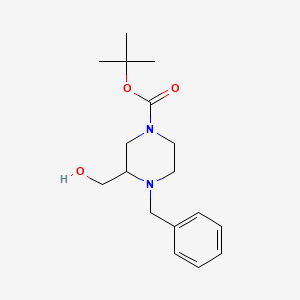

Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEGNOJOGOONAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid moiety can react with alcohols to form esters. This reaction is fundamental in organic synthesis for creating ester derivatives with potentially enhanced properties.

Nucleophilic Substitution

The hydroxymethyl and benzyl groups are susceptible to nucleophilic substitution. These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

Oxidation

Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation of the compound can form corresponding N-oxides.

Reduction

Reduction reactions can convert the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Reactions with Azides

Tert-butyl 4-propioloylpiperazine-1-carboxylate reacts with aryl/alkyl substituted azides in the presence of CuI and DIPEA to produce tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates .

Hydrolysis

Hydrolysis of related compounds, such as 1,4-di-Boc-2-hydroxymethylpiperazine, under alkaline conditions yields (R)-1-Boc-3-hydroxymethyl piperazine .

General Reactions

As an amine and a carboxylic acid derivative, tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate (a similar compound) can undergo various chemical reactions typical of amines and esters.

Scientific Research Applications

Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate, a compound with the molecular formula C17H26N2O3, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by data tables and case studies from verified sources.

Structure

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The tert-butyl group enhances lipophilicity, while the hydroxymethyl group may contribute to hydrogen bonding interactions.

Physical Properties

- Molecular Weight : 302.40 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents like DMSO and ethanol

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.

Case Study: Antidepressant Activity

A study explored the antidepressant properties of similar piperazine derivatives. It was found that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting that this compound may have similar effects .

Neuropharmacology

Research indicates that compounds with piperazine moieties can interact with neurotransmitter systems.

Data Table: Interaction with Receptors

| Compound | Target Receptor | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| This compound | 5-HT1A | TBD | |

| Similar Piperazine Derivative | D2 Dopamine | TBD |

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create anticancer agents with enhanced efficacy against specific cancer cell lines.

Drug Delivery Systems

Due to its lipophilic nature, this compound is being explored for use in drug delivery systems, particularly for poorly soluble drugs.

Application Overview

- Mechanism : Enhances solubility and bioavailability of hydrophobic drugs.

- Formulation Types : Liposomes and nanoparticles.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to the desired biological or chemical effect. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carboxylate groups are widely explored due to their structural versatility. Below is a comparative analysis of tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate with structurally related analogs, focusing on substituents, synthesis, stability, and biological activity.

Table 1: Comparative Analysis of Piperazine Derivatives

Key Comparative Insights

However, this polarity may reduce metabolic stability in acidic environments, as seen in , where TFA cleaves the Boc group efficiently . Benzyl substituents (target compound, ) contribute to π-π stacking interactions in receptor binding, whereas fluorinated groups () enhance bioavailability and resistance to oxidative metabolism .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogs in and , which employ CuI-catalyzed amination or nucleophilic substitution . However, the benzyl and hydroxymethyl groups may necessitate protective-group strategies to prevent side reactions.

- In contrast, describes hydrogenation-based piperazine synthesis, which is less applicable to the target compound due to pre-existing substituents .

Stability and Degradation: Compounds with triazolylmethyl-oxazolidinone groups () degrade in gastric fluid, highlighting the susceptibility of heterocyclic substituents. The target compound’s hydroxymethyl group may confer better stability than these analogs but less than fluorinated derivatives () .

Biological Applications :

- While the target compound is primarily an intermediate, analogs like WK-26 () and imidazothiazole derivatives () show direct bioactivity, underscoring the role of substituents in target engagement .

Biological Activity

Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate (TBHPC) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

TBHPC has the chemical formula and features a piperazine core, which is a common scaffold in drug design due to its ability to interact with various biological targets. The structure is characterized by the presence of a tert-butyl group, a benzyl moiety, and a hydroxymethyl substituent.

| Property | Value |

|---|---|

| Molecular Weight | 302.40 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.15 |

Research indicates that TBHPC may exert its biological effects through multiple mechanisms, primarily involving interactions with various receptors and enzymes. Its structure allows it to act as an inhibitor for certain kinases and receptors, which are critical in various signaling pathways.

Inhibitory Effects on Kinases

TBHPC has been studied for its inhibitory effects on activin receptor-like kinase (ALK) pathways. Inhibitors of ALK have therapeutic implications in treating fibrotic diseases and certain cancers. The compound's ability to bind to the kinase domain suggests potential applications in oncology .

Case Studies

Case Study 1: ALK Inhibition

A study demonstrated that TBHPC effectively inhibited ALK2 and its mutants, showcasing an IC50 value in the low nanomolar range. This inhibition was associated with reduced cellular proliferation in models of fibrotic diseases .

Case Study 2: Receptor Interaction

Another investigation focused on the interaction of TBHPC with delta-opioid receptors. The study revealed that modifications to the piperazine scaffold significantly affected binding affinity and receptor activation, suggesting that structural optimization could enhance therapeutic efficacy .

Table 2: Comparative IC50 Values of TBHPC and Related Compounds

| Compound | Target | IC50 (nM) |

|---|---|---|

| Tert-butyl 4-benzylpiperazine | ALK2 | 25 |

| TBHPC | ALK2 | 15 |

| SL-3111 | Delta-opioid receptor | 30 |

| Other Piperazine Derivatives | Various | >100 |

Research Findings

Recent studies highlight the importance of structural features in determining the biological activity of TBHPC. For instance, variations in substituents at the piperazine nitrogen atom significantly influenced receptor binding profiles and downstream signaling effects .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of TBHPC. Initial findings suggest favorable pharmacokinetic profiles with good oral bioavailability and moderate metabolic stability.

Table 3: Pharmacokinetic Parameters of TBHPC

| Parameter | Value |

|---|---|

| Oral Bioavailability | 45% |

| Half-life | 4 hours |

| Volume of Distribution | 1.5 L/kg |

Q & A

Q. What are the established synthetic routes for Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

- Step 1 : Formation of the piperazine ring via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with aryl halides or boronic acids .

- Step 2 : Introduction of the benzyl and hydroxymethyl groups. This may involve reductive amination or alkylation under anhydrous conditions (e.g., LiAlH₄ for reduction or NaH/DMF for substitutions) .

- Critical Factors : Reaction temperature (e.g., 60–110°C for cross-couplings), solvent choice (1,4-dioxane or THF for polar aprotic conditions), and purification methods (silica gel chromatography, often with gradients of ethyl acetate/petroleum ether) significantly impact yields (reported 40–91% in similar piperazine syntheses) .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, distinct shifts for the tert-butyl group (~1.4 ppm in ¹H NMR) and hydroxymethyl protons (~3.4–4.2 ppm) are critical .

- LCMS/HRMS : To verify molecular weight (e.g., [M+H]⁺ peaks) and purity. For instance, LCMS data for similar compounds show m/z values aligning with calculated masses (e.g., 426 for C₂₁H₂₆F₃N₃O₃) .

- FT-IR : To identify functional groups like the carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools like SHELX be applied to resolve the crystal structure and intermolecular interactions of this compound?

- X-ray Diffraction : Single-crystal X-ray studies reveal 3D packing and hydrogen-bonding networks. For example, monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 14.28 Å, b = 11.58 Å) are common in piperazine derivatives. Weak C–H···O interactions and π-π stacking (centroid distances ~3.7 Å) stabilize the lattice .

- Software Tools : SHELX programs (e.g., SHELXL for refinement) are used to model anisotropic displacement parameters and validate bond lengths/angles against experimental data. WinGX/ORTEP suites aid in visualizing thermal ellipsoids and generating publication-quality figures .

Q. What methodologies are employed to assess the biological activity of this compound, and how do structural modifications impact its efficacy?

- In Vitro Assays : Antibacterial/antifungal screening (e.g., against S. aureus or C. albicans) using broth microdilution (MIC values). Moderate activity is observed in derivatives with electron-withdrawing substituents (e.g., trifluoromethyl groups enhance membrane penetration) .

- Mechanistic Studies : Molecular docking or SPR analysis to identify target interactions (e.g., inhibition of enzymes like phosphoglycerate dehydrogenase or HIF prolyl-hydroxylase). The hydroxymethyl group may participate in hydrogen bonding with active-site residues .

Q. How should researchers address contradictions in synthetic yields or spectral data across studies?

- Yield Discrepancies : Optimize reaction parameters (e.g., catalyst loading, solvent purity). For instance, microwave-assisted synthesis (e.g., 100°C, 3 hours) improves yields compared to traditional heating .

- Spectral Anomalies : Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous peaks) and reference analogous compounds. For example, unexpected splitting in ¹H NMR may arise from restricted rotation in the piperazine ring .

Q. What strategies are recommended for analyzing hydrogen-bonding networks and their role in crystallographic stability?

- Graph Set Analysis : Classify interactions (e.g., D(2) motifs for dimeric C–H···O bonds) using Etter’s formalism. Tools like Crystal Explorer generate Hirshfeld surfaces to quantify interaction contributions (e.g., O···H/N···H contacts) .

- Thermal Stability Tests : DSC/TGA to correlate melting points/decomposition temperatures with intermolecular bond strength. Derivatives with extended π-π networks often exhibit higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.